BenchChemオンラインストアへようこそ!

1-(4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone

PDE10 inhibition Lipoxygenase inhibition Comparator analysis

Secure a structurally validated, multi-functional scaffold for CNS and inflammation drug discovery. This compound features a critical 3-yloxy pyridine pharmacophore, an azetidine carbonyl linker, and an acetylated piperidine, making it ideal for PDE10A inhibitor SAR exploration or as a pharmacophore-exposed negative control for 12-lipoxygenase assays. Its three modifiable functional groups offer a unique, divergent scaffold for high-throughput screening library design, addressing a gap in commercially available building blocks. No public bioactivity data exists; procurement is recommended only with an allocated upfront screening budget.

Molecular Formula C16H21N3O3
Molecular Weight 303.362
CAS No. 1903509-98-7
Cat. No. B2629818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone
CAS1903509-98-7
Molecular FormulaC16H21N3O3
Molecular Weight303.362
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)C(=O)N2CC(C2)OC3=CN=CC=C3
InChIInChI=1S/C16H21N3O3/c1-12(20)18-7-4-13(5-8-18)16(21)19-10-15(11-19)22-14-3-2-6-17-9-14/h2-3,6,9,13,15H,4-5,7-8,10-11H2,1H3
InChIKeyBAVHLJJCSMDXIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone (CAS 1903509-98-7): Procurement-Ready Chemical Profile


1-(4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone (CAS 1903509-98-7) is a synthetic organic compound featuring a modular scaffold comprising a central piperidine ring, an azetidine carbonyl linker, and a pyridin-3-yloxy substituent. Its structural architecture aligns it with classes of compounds explored in medicinal chemistry for modulating enzymatic targets such as phosphodiesterases and lipoxygenases. The compound's molecular formula is C₁₆H₂₁N₃O₃, with a molecular weight of 303.36 g/mol . While its specific biological profile remains largely uncharacterized in the public domain, the scaffold's modular design—featuring multiple tunable functional groups—positions it as a potential intermediate or tool compound for structure-activity relationship (SAR) exploration in drug discovery programs targeting central nervous system (CNS) disorders, inflammation, and metabolic diseases [1].

Procurement Alert for 1903509-98-7: Why Generic Substitution Fails Without Comparative Data


In the absence of publicly available comparative biological data, generic substitution of CAS 1903509-98-7 with structurally similar analogs (e.g., 3-(pyridin-2-yloxy) or pyridin-4-yloxy regioisomers) or alternative azetidine-piperidine hybrids carries a high risk of functional non-equivalence. The pyridine nitrogen position (3-yloxy), the azetidine ring geometry, and the acetylation state of the piperidine moiety each represent critical pharmacophore elements that can drastically alter target binding affinity, selectivity, and pharmacokinetic properties. Without direct head-to-head pharmacological data against defined comparators, any replacement based solely on structural similarity must be treated as an unvalidated assumption that could compromise experimental reproducibility or lead to false-negative/positive results in biological assays [1]. This underscores the critical need for rigorous, context-specific functional validation before any procurement decision involving this compound or its analogs.

Quantitative Differentiation Evidence for 1903509-98-7: A Critical Gap Analysis


Direct Pharmacological Comparator Data: Not Found in Public Domain

An exhaustive search of public databases (PubChem, ChEMBL, BindingDB, Google Patents, USPTO) did not yield any study that directly compares the biological activity of 1-(4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone with a defined structural analog or standard inhibitor in a quantitative assay. Patents such as US8691986B2 (Azetidine and piperidine compounds as PDE10 inhibitors) and US9376450B2 (Heteroaryloxyheterocyclyl compounds as PDE10 inhibitors) encompass broad structural claims that may cover this compound class, but no specific example matching CAS 1903509-98-7 with quantitative activity data (IC₅₀, EC₅₀, Kᵢ, etc.) was identified. This represents a fundamental gap in the peer-reviewed evidence base necessary for data-driven procurement.

PDE10 inhibition Lipoxygenase inhibition Comparator analysis

Potential 12-Lipoxygenase Inhibitory Activity: Indirect and Non-Specific Evidence

An Aladdin assay report (ID: ALA615117) describes a compound tested for in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 µM. However, the parent molecular weight listed (253.33) does not match CAS 1903509-98-7 (MW 303.36), strongly suggesting this assay data corresponds to a different, likely simpler, molecule. Similarly, a BindingDB entry (ChEMBL_675414) lists an inhibitor of human platelet 12-lipoxygenase, but without a definitive link to CAS 1903509-98-7. These are class-level hints that the broader chemical space of pyridine-azetidine compounds may have activity against this target, but they provide no quantifiable evidence for this specific compound.

12-Lipoxygenase Platelet inhibition Anti-inflammatory

Structural Analog Comparison: The Trifluoroethoxy Replacement Displays Altered Physicochemical Properties

A direct structural analog, 1-(4-(3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone, is documented in chemical catalogs. This analog replaces the pyridin-3-yloxy group of the target compound with a highly electronegative and lipophilic trifluoroethoxy moiety. This single-point modification is predicted to significantly alter key drug-like properties including lipophilicity (LogP), metabolic stability, and hydrogen-bonding capacity without the need for biological assay data. The target compound's pyridine group offers distinct electronic and hydrogen-bond acceptor/donor properties, suggesting a different interaction profile with biological targets. While no direct biological comparison is available, the physicochemical divergence alone presents a quantifiable basis for differentiation in the absence of pharmacological data.

Physicochemical properties Structural analog Lipophilicity

Evidence-Based Application Scenarios for 1-(4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone Procurement


Exploratory Tool Compound for PDE10 or CNS Target SAR

The compound's core scaffold falls within the scope of PDE10 inhibitor patents. It may serve as a non-optimized starting point for medicinal chemistry campaigns requiring novel chemotypes. Its utility is contingent on in-house biochemical screening to establish baseline activity and selectivity against PDE10A and related phosphodiesterase isoforms, as no public data exists to guide its use. Procurement is only recommended when a budget for upfront screening is allocated [1].

Negative Control for Steric and Electronic Effects in Azetidine-Piperidine SAR Studies

Due to the absence of known biological activity, the compound can be rationally employed as a negative control or a pharmacophore-exposed, but biologically silent structural variant. This is particularly valuable when paired with the active 12-lipoxygenase inhibitors identified in BindingDB or other analogs. The pyridine moiety offers a well-defined electronic signature that can be used to probe binding site requirements [2].

Building Block for Library Synthesis and Diversity-Oriented Synthesis (DOS)

The compound's three reactive/modifiable functional groups (piperidine acetyl, azetidine carbonyl, pyridine) make it an attractive intermediate for generating chemical libraries. As a procurement decision, its value lies in its scaffold diversity rather than any proven bioactivity. It can be used to introduce a unique heterocyclic framework into compound collections for high-throughput screening. The structural divergence from commonly available piperidine building blocks justifies its inclusion in a novelty-focused library [1].

Quote Request

Request a Quote for 1-(4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.